![molecular formula C18H17FN2O B12427195 N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SLEC-11 is a synthetic lethal lead compound that has shown potential in the treatment of gastric cancer, particularly in E-cadherin-deficient cells . This compound has been identified as a promising candidate for further research due to its unique properties and effectiveness in targeting specific cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of SLEC-11 involves a series of synthetic steps that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps of organic reactions, including condensation, reduction, and purification processes .
Industrial Production Methods
Industrial production of SLEC-11 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
SLEC-11 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SLEC-11 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving SLEC-11 depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of SLEC-11, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
SLEC-11 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the development of new synthetic lethal agents.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating gastric cancer and other E-cadherin-deficient cancers.
Mécanisme D'action
SLEC-11 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound acts as a synthetic lethal agent in E-cadherin-deficient cells, leading to cell death. The exact molecular targets and pathways involved include the inhibition of key enzymes and proteins that are essential for cancer cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
AL-GDa62: Another synthetic lethal lead compound with similar properties and applications.
Other Synthetic Lethal Compounds: Various other compounds that target similar pathways and have potential therapeutic applications.
Uniqueness of SLEC-11
SLEC-11 is unique due to its high specificity and effectiveness in targeting E-cadherin-deficient cells. This makes it a promising candidate for further research and development in the treatment of gastric cancer .
Propriétés
Formule moléculaire |
C18H17FN2O |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C18H17FN2O/c1-12-9-18(20-11-13-3-5-14(19)6-4-13)16-10-15(22-2)7-8-17(16)21-12/h3-10H,11H2,1-2H3,(H,20,21) |
Clé InChI |
NWJCMSSQJWHTAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC=C(C=C3)F |
Solubilité |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
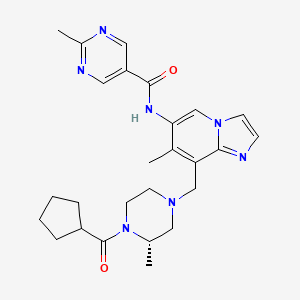
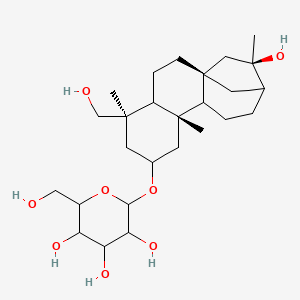


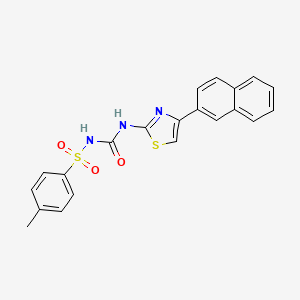
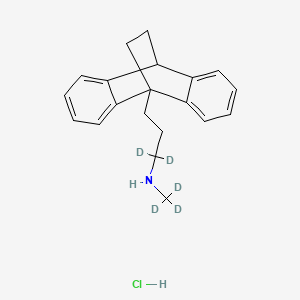



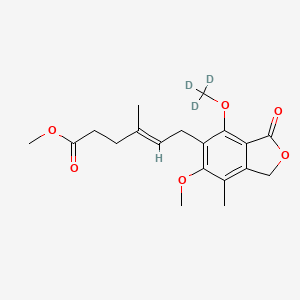
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
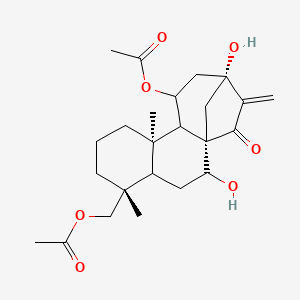
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
